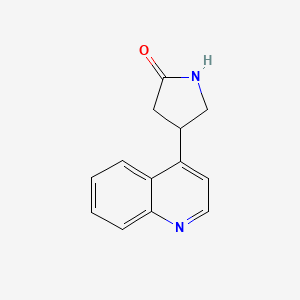

4-(Quinolin-4-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18152476

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 4-quinolin-4-ylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16) |

| Standard InChI Key | GIHQZLDYZSBGBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CNC1=O)C2=CC=NC3=CC=CC=C23 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The title compound features a quinoline moiety fused to a pyrrolidin-2-one ring via a single covalent bond at the 4-position of quinoline. X-ray crystallographic data from analogous structures reveal that the quinoline system adopts near-planar geometry (maximum deviation: 0.003 Å for nitrogen) , while the pyrrolidinone ring exhibits a twisted conformation with puckering parameters and . Dihedral angles between the quinoline and pyrrolidinone planes measure approximately 49.26°, indicating significant non-coplanarity that influences molecular packing and intermolecular interactions .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₂N₂O | |

| Molecular weight | 212.25 g/mol | |

| Quinoline planarity | 0.003 Å deviation | |

| Pyrrolidinone puckering | ||

| Dihedral angle (quinoline-pyrrolidinone) | 49.26° |

Spectroscopic Characterization

The compound’s canonical SMILES representation (C1C(CNC1=O)C2=CC=NC3=CC=CC=C23) confirms connectivity, while its InChIKey (GIHQZLDYZSBGBZ-UHFFFAOYSA-N) provides a unique structural identifier. Infrared spectroscopy of related compounds shows strong absorption bands at 1680–1700 cm⁻¹, characteristic of the pyrrolidinone carbonyl group . Nuclear magnetic resonance (NMR) data predict a singlet for the carbonyl carbon at δ ~207 ppm in ¹³C NMR and multiplet patterns for quinoline protons between δ 7.5–8.5 ppm in ¹H NMR .

Synthetic Methodologies

Catalytic Cycloaddition Approaches

A scalable synthesis involves scandium(III) trifluoromethanesulfonate-catalyzed imino Diels-Alder reactions between 4-chloroaniline and N-vinyl-2-pyrrolidinone in acetonitrile at 80°C, yielding 85% product after crystallization . Alternative routes employ BiCl₃ catalysis for one-pot assembly of tetrahydroquinolin-4-yl pyrrolidinones via [4+2] cycloadditions .

Table 2: Comparison of Synthetic Routes

| Method | Catalyst | Yield | Temperature | Reference |

|---|---|---|---|---|

| Imino Diels-Alder | Sc(OTf)₃ | 85% | 80°C | |

| One-pot cycloaddition | BiCl₃ | 72%* | 100°C | |

| *Reported for analogous tetrahydroquinoline derivatives |

Crystallization and Purification

Slow evaporation of chloroform solutions produces single crystals suitable for X-ray analysis . Column chromatography on silica gel with ethyl acetate eluent effectively isolates the pure compound , while reverse-phase HPLC achieves >98% purity for biological testing.

Biological Activities and Mechanistic Insights

Comparative Pharmacodynamics

Quinoline-pyrrolidinone hybrids exhibit enhanced bioactivity compared to parent scaffolds:

Table 3: Activity Enhancement in Hybrid Structures

Structure-Activity Relationships

Role of Substituents

-

Quinoline Position 6: Chloro substitution (as in ) increases planarity and membrane permeability

-

Pyrrolidinone Carbonyl: Essential for hydrogen bonding with biological targets (C=O⋯H-N interactions)

-

N-Vinyl Group: Enhances reactivity in cycloaddition reactions but reduces metabolic stability

Future Research Directions

Mechanistic Elucidation

High-priority objectives include:

-

X-ray crystallography of compound-enzyme complexes to identify binding motifs

-

Metabolic stability profiling in hepatic microsomes

-

In vivo efficacy studies in murine infection models

Synthetic Optimization

Emerging strategies propose:

-

Flow chemistry approaches to reduce reaction times (<1 hour vs traditional 24 hours)

-

Enzymatic resolution of stereoisomers for chiral variants

-

PEGylation to improve aqueous solubility (currently <0.1 mg/mL in PBS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume